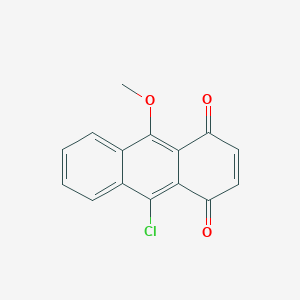
9-Chloro-10-methoxyanthracene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-10-methoxyanthracene-1,4-dione is a chemical compound that belongs to the anthracene family. Anthracene derivatives are known for their applications in organic electronics, photophysics, and as intermediates in the synthesis of dyes and pharmaceuticals. This compound, specifically, is characterized by the presence of a chlorine atom at the 9th position and a methoxy group at the 10th position on the anthracene core, along with a quinone structure at the 1,4-positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-10-methoxyanthracene-1,4-dione typically involves the chlorination and methoxylation of anthracene derivatives. One common method includes the following steps:
Chlorination: Anthracene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to introduce the chlorine atom at the 9th position.
Methoxylation: The chlorinated anthracene is then reacted with methanol in the presence of a base, such as sodium methoxide, to introduce the methoxy group at the 10th position.
Oxidation: The resulting compound is oxidized using an oxidizing agent like potassium permanganate to form the quinone structure at the 1,4-positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
9-Chloro-10-methoxyanthracene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Substitution: The chlorine atom at the 9th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Various quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted anthracene derivatives with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
9-Chloro-10-methoxyanthracene-1,4-dione has several applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.
Photophysics: Studied for its fluorescence and phosphorescence properties, making it useful in the development of fluorescent probes and sensors.
Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.
Dyes: Utilized in the production of dyes due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 9-Chloro-10-methoxyanthracene-1,4-dione involves its interaction with molecular targets through its quinone structure. Quinones are known to participate in redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound’s methoxy and chlorine substituents can influence its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dimethoxyanthracene-1,4-dione: Similar structure but with two methoxy groups instead of one chlorine and one methoxy group.
9-Chloroanthracene-1,4-dione: Lacks the methoxy group at the 10th position.
10-Methoxyanthracene-1,4-dione: Lacks the chlorine atom at the 9th position.
Uniqueness
9-Chloro-10-methoxyanthracene-1,4-dione is unique due to the combination of a chlorine atom and a methoxy group on the anthracene core, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
80490-15-9 |
|---|---|
Molekularformel |
C15H9ClO3 |
Molekulargewicht |
272.68 g/mol |
IUPAC-Name |
9-chloro-10-methoxyanthracene-1,4-dione |
InChI |
InChI=1S/C15H9ClO3/c1-19-15-9-5-3-2-4-8(9)14(16)12-10(17)6-7-11(18)13(12)15/h2-7H,1H3 |
InChI-Schlüssel |
GZIPPUHNGMAMND-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=O)C=CC(=O)C2=C(C3=CC=CC=C31)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


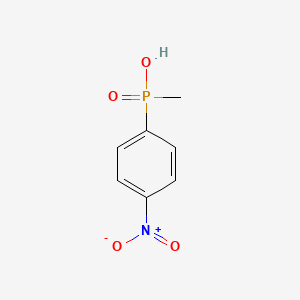
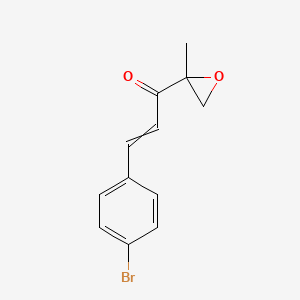
![{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid](/img/structure/B14408498.png)
![2-[(Dodec-3-yn-1-yl)oxy]oxane](/img/structure/B14408501.png)
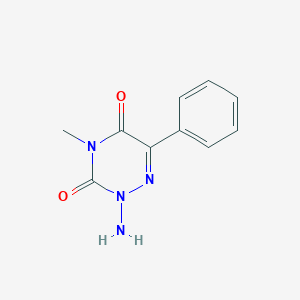
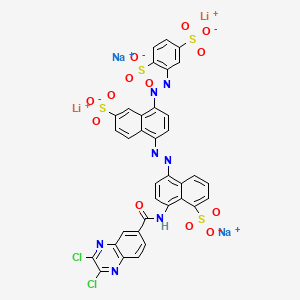
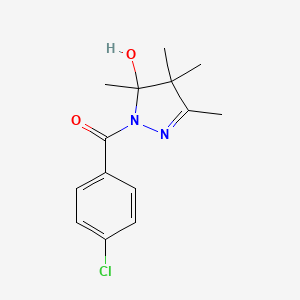
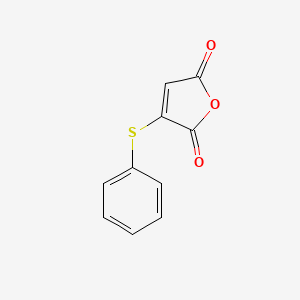
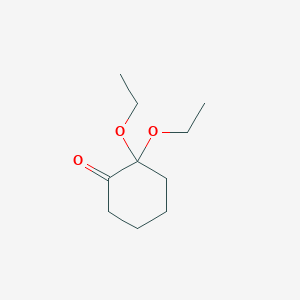
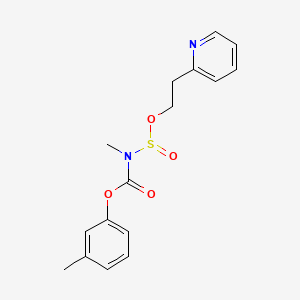
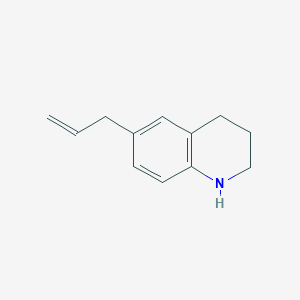
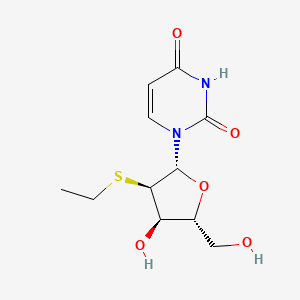
![Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14408561.png)
![5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B14408567.png)
